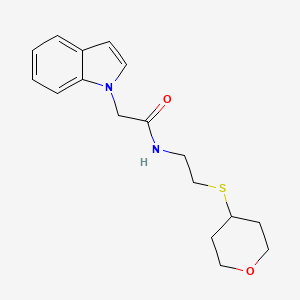
2-(1H-indol-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, similar in structural complexity to the compound , has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, determined through various in vitro assays. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes, demonstrating the potential for developing antioxidant agents based on similar structural frameworks (Chkirate et al., 2019).
Synthesis of Heterocycles for Pest Control
Another study focused on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, utilizing a versatile precursor similar to the target compound. These heterocycles were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential for developing novel pest control agents based on the structural motifs of such compounds (Fadda et al., 2017).
Anti-inflammatory and Analgesic Properties
The research into compounds like etodolic acid and pemedolac, which share structural similarities with the target molecule, has revealed potent anti-inflammatory and analgesic properties. These findings indicate the therapeutic potential of structurally related compounds in treating inflammation and pain (Martel et al., 1976); (Katz et al., 1988).
Antitumor Activity of Novel Compounds
A study on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a cyanoacetamide precursor demonstrated significant inhibitory effects on various cancer cell lines. This research underscores the importance of exploring the therapeutic applications of novel heterocyclic compounds in oncology (Shams et al., 2010).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol, using immobilized lipase, has been studied for the synthesis of intermediates like N-(2-hydroxyphenyl)acetamide, essential for antimalarial drugs. This research highlights the significance of selective acetylation techniques in the efficient synthesis of drug intermediates (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
2-indol-1-yl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-17(18-8-12-22-15-6-10-21-11-7-15)13-19-9-5-14-3-1-2-4-16(14)19/h1-5,9,15H,6-8,10-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQNFCRBVKJATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2650583.png)
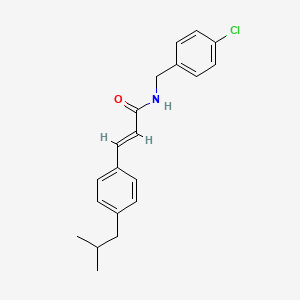

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2650593.png)
![8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2650594.png)
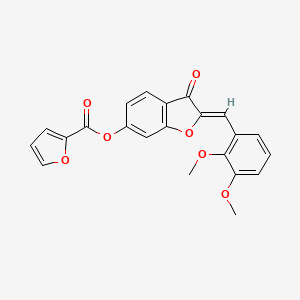
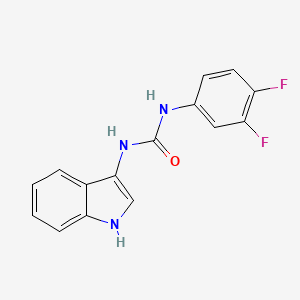
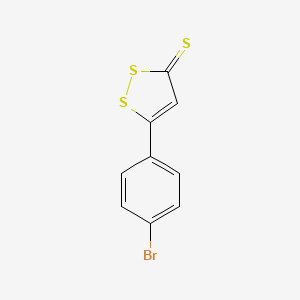
![5-bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B2650600.png)
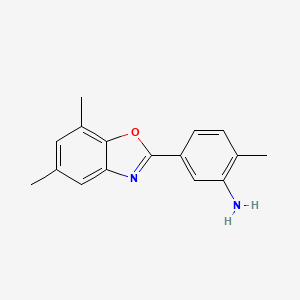

![3-[(2-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2650604.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2650605.png)
